molecular formula C13H16O5 B1325767 5-(2,3-Dimethoxyphenyl)-5-oxovaleric acid CAS No. 898792-29-5

5-(2,3-Dimethoxyphenyl)-5-oxovaleric acid

Cat. No. B1325767
M. Wt: 252.26 g/mol
InChI Key: UNLZVZIWVFSERB-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques. For similar compounds like (2,3-Dimethoxyphenyl)acetic acid, the structure has been confirmed by spectroscopic techniques .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like “5-(2,3-Dimethoxyphenyl)-5-oxovaleric acid” can be determined using various analytical techniques. For a similar compound, 3-(2,5-Dimethoxyphenyl)propionic acid, the melting point is 66-69 °C, and it is a solid at room temperature .

Scientific Research Applications

DNA Damage and Carcinogenic Potential Research indicates that compounds structurally related to 5-(2,3-Dimethoxyphenyl)-5-oxovaleric acid, such as 5-Aminolevulinic acid and its derivatives, can induce DNA damage under certain conditions, potentially leading to carcinogenic effects. For instance, 5-Aminolevulinic acid, accumulated in acute intermittent porphyria, may contribute to hepatocellular carcinoma development through reactive oxygen species production and DNA damage, highlighting the importance of understanding the biochemical interactions and potential risks associated with such compounds (Onuki et al., 2002).

Biochemical Mechanisms in Lignin Decomposition Studies on lignin model compounds, including those with methoxy and dimethoxy functionalities similar to 5-(2,3-Dimethoxyphenyl)-5-oxovaleric acid, have revealed complex biochemical mechanisms involved in lignin decomposition. These insights are crucial for developing sustainable biotechnological applications, such as biofuel production and environmental remediation, by harnessing the natural processes of lignin breakdown (Yokoyama, 2015).

Pharmacological and Health-Related Properties Phenolic acids like Chlorogenic Acid (CGA), which share structural similarities with 5-(2,3-Dimethoxyphenyl)-5-oxovaleric acid, exhibit a wide range of pharmacological and health-related properties. CGA, found in green coffee extracts and tea, demonstrates antioxidant, antibacterial, hepatoprotective, cardioprotective, and anti-inflammatory activities. Such properties suggest that structurally related compounds, including 5-(2,3-Dimethoxyphenyl)-5-oxovaleric acid, may also possess significant therapeutic and health-promoting potential (Naveed et al., 2018).

Applications in Material Science Research on hydroxymethylfurfural (HMF) derivatives, which share functional group characteristics with 5-(2,3-Dimethoxyphenyl)-5-oxovaleric acid, outlines the potential of these compounds in material science. HMF and its derivatives are explored for producing sustainable polymers, functional materials, and fuels, demonstrating the versatility and applicability of such compounds in developing new, eco-friendly materials (Chernyshev et al., 2017).

Enzymology and Detoxification Processes Studies on arsenic metabolism have highlighted the role of certain enzymatic processes in the detoxification of toxic species, with implications for understanding the biochemical pathways involved in the metabolism of structurally related compounds like 5-(2,3-Dimethoxyphenyl)-5-oxovaleric acid. Such research contributes to a broader understanding of detoxification mechanisms and their relevance to human health and environmental science (Aposhian et al., 2004).

Safety And Hazards

Safety data sheets provide information on the potential hazards of a compound. For 3-(2,5-Dimethoxyphenyl)propionic acid, it is classified as hazardous under the Hazardous Products Regulations . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

5-(2,3-dimethoxyphenyl)-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O5/c1-17-11-7-3-5-9(13(11)18-2)10(14)6-4-8-12(15)16/h3,5,7H,4,6,8H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNLZVZIWVFSERB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10645461
Record name 5-(2,3-Dimethoxyphenyl)-5-oxopentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10645461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2,3-Dimethoxyphenyl)-5-oxovaleric acid

CAS RN

898792-29-5
Record name 5-(2,3-Dimethoxyphenyl)-5-oxopentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10645461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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